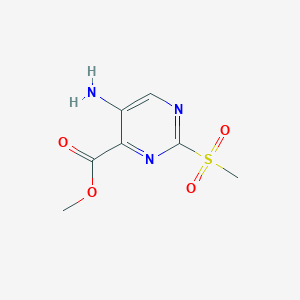

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate

説明

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a carboxylate ester group attached to a pyrimidine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.

特性

分子式 |

C7H9N3O4S |

|---|---|

分子量 |

231.23 g/mol |

IUPAC名 |

methyl 5-amino-2-methylsulfonylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H9N3O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,8H2,1-2H3 |

InChIキー |

XUFQXLGYWAUCFI-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=NC(=NC=C1N)S(=O)(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Methylthio derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

1. Antitubercular Activity

Recent studies have identified methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate as part of a series of compounds exhibiting antitubercular properties. These compounds were evaluated for their activity against Mycobacterium tuberculosis (Mtb) and demonstrated a novel mechanism of action distinct from existing tuberculosis treatments. The structure-activity relationship (SAR) studies indicated that modifications to the pyrimidine core significantly influenced the compounds' efficacy against Mtb, suggesting that this class of compounds could lead to new therapeutic agents for tuberculosis .

2. Anti-inflammatory Effects

Research has shown that derivatives of methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate possess potent anti-inflammatory properties. In vitro assays demonstrated that these compounds effectively inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. The presence of electron-donating groups on the pyrimidine ring enhanced their anti-inflammatory activity, indicating potential for developing new anti-inflammatory medications .

Kinase Inhibitor Development

3. Kinase Inhibition

The compound has been explored as a scaffold for developing kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs). The synthesis of various substituted pyrido[3,4-d]pyrimidines from methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate has shown promising results in inhibiting CDK2, with some derivatives exhibiting low micromolar IC50 values. This highlights the compound's versatility and potential utility in cancer therapeutics .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Antitubercular | >50 | |

| Compound B | COX-2 Inhibition | 0.04 | |

| Compound C | CDK2 Inhibition | 0.5 |

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of pyrimidine derivatives, methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate derivatives were tested in carrageenan-induced paw edema models in rats. Results indicated significant reductions in edema compared to controls, correlating with decreased expression levels of iNOS and COX-2 mRNA, which are critical markers for inflammation .

作用機序

The mechanism of action of Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

類似化合物との比較

Similar Compounds

Methyl 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate: Similar structure but with a methyl group instead of an amino group.

5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: Similar structure but without the ester group.

Uniqueness

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to the presence of both an amino group and a methylsulfonyl group on the pyrimidine ring, which allows it to participate in a wider range of chemical reactions and enhances its potential for various applications.

生物活性

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is characterized by its pyrimidine core, which is a common scaffold in drug development. The presence of a sulfonyl group enhances its reactivity and selectivity towards biological targets.

The biological activity of methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate primarily involves its role as an inhibitor of specific enzymes and proteins. Notably, compounds with similar structures have been identified as potent inhibitors against various targets:

- Kinase Inhibition : Studies have shown that derivatives of pyrimidine can act as inhibitors for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, certain 2-amino-pyrido[3,4-d]pyrimidines demonstrated significant inhibitory effects on CDK2 with varying IC50 values, indicating their potential as anticancer agents .

- Covalent Modification : Methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate may also function through covalent modification of target proteins. Similar sulfonylpyrimidines have been shown to irreversibly inhibit sortase A in Staphylococcus aureus by modifying cysteine residues in the active site . This mechanism suggests that the compound could be effective against bacterial infections.

Biological Activity Data

The biological activity of methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate can be summarized in the following table:

| Activity | Target | IC50 (µM) | Effect |

|---|---|---|---|

| CDK2 Inhibition | Cyclin-dependent kinase 2 | 10 - 30 | Cell cycle arrest |

| Sortase A Inhibition | Staphylococcus aureus | 5 - 15 | Bacterial cell wall synthesis inhibition |

| Thioredoxin Glutathione Reductase | Schistosoma mansoni | 20 - 50 | Antiparasitic effects |

Case Studies

Several studies have highlighted the therapeutic potential of methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate and its analogs:

- Anticancer Activity : In vitro studies demonstrated that pyrimidine derivatives, including methyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate, exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through CDK inhibition .

- Antibacterial Properties : Research indicated that compounds with similar sulfonyl groups effectively inhibited bacterial growth by targeting sortase A, leading to reduced virulence in pathogenic strains .

- Antiparasitic Effects : The ability of sulfonylpyrimidines to inhibit thioredoxin reductases has been linked to their antiparasitic properties, particularly against Schistosoma species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。